5-Ethyl-2-isopropoxyphenol
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Overview
Description
5-Ethyl-2-isopropoxyphenol is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group This compound features an ethyl group at the fifth position and an isopropoxy group at the second position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group. Subsequently, the isopropoxy group can be introduced via a Williamson ether synthesis, where the ethylated phenol is reacted with isopropyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing robust catalysts and automated systems for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can convert the phenolic hydroxyl group to a hydrogen atom, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring can undergo nitration, sulfonation, or halogenation using reagents like nitric acid, sulfuric acid, or halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydrocarbons.
Substitution: Nitro, sulfo, or halogenated phenols.
Scientific Research Applications
5-Ethyl-2-isopropoxyphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-isopropoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Ethyl-2-isopropoxyphenol: Similar structure but with the ethyl group at the fourth position.
5-Methyl-2-isopropoxyphenol: Similar structure but with a methyl group instead of an ethyl group.
5-Ethyl-2-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness: 5-Ethyl-2-isopropoxyphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the ethyl and isopropoxy groups on the phenol ring can result in distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-ethyl-2-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h5-8,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYONBYHXXUESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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